molecular formula C26H34N4O2 B2687754 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115999-04-6

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2687754
CAS No.: 1115999-04-6
M. Wt: 434.584
InChI Key: AJVGIPFPOKIIQE-UHFFFAOYSA-N
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Description

This compound belongs to a class of piperidine-4-carboxamide derivatives, characterized by a pyrimidinyl core substituted with a 4-ethylphenoxy group and a cyclohexenyl ethyl side chain. The cyclohexenyl moiety introduces conformational rigidity and moderate lipophilicity, which may optimize blood-brain barrier penetration while balancing metabolic stability .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-2-20-8-10-23(11-9-20)32-25-18-24(28-19-29-25)30-16-13-22(14-17-30)26(31)27-15-12-21-6-4-3-5-7-21/h6,8-11,18-19,22H,2-5,7,12-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVGIPFPOKIIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the cyclohexene ring, the pyrimidine ring, and the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The target compound shares a common scaffold with several analogs, differing primarily in the substituents attached to the piperidine-4-carboxamide nitrogen. Key comparisons include:

Compound Name Substituent on Piperidine-4-Carboxamide Key Structural Differences Inferred Properties
Target Compound 2-(cyclohex-1-en-1-yl)ethyl Cyclohexenyl group introduces rigidity and unsaturated bond Enhanced lipophilicity, potential for π-stacking; may reduce metabolic oxidation
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide 4-fluorobenzyl Aromatic fluorinated substituent Increased polarity; improved target binding via halogen interactions
N-(2-(4-chlorophenyl)ethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide 2-(4-chlorophenyl)ethyl Chlorophenyl group enhances hydrophobicity Higher potency in hydrophobic binding pockets; potential toxicity concerns
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide 4-methylcyclohexyl Saturated cyclohexyl ring with methyl group Improved solubility compared to cyclohexenyl; reduced steric hindrance
N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide 3,5-difluorophenylmethyl Difluoro substitution on aromatic ring Enhanced metabolic stability; potential for stronger π-π interactions with targets

Functional Implications

  • Cyclohexenyl vs. Aromatic Substitutents : The cyclohexenyl group in the target compound likely reduces polarity compared to fluorinated or chlorinated aromatic analogs (e.g., ), which may lower solubility but improve membrane permeability. The unsaturated bond in cyclohexenyl could also influence binding pocket interactions through partial conjugation .
  • Aliphatic vs.
  • Pharmacokinetic Trade-offs : The methylcyclohexyl analog exhibits higher solubility than the target compound, suggesting that the cyclohexenyl group may prioritize blood-brain barrier penetration over systemic bioavailability.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. Understanding its biological activity is crucial for developing its pharmacological profile and therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and cyclohexene substituents. This structural diversity may contribute to its unique biological activities.

PropertyValue
Chemical FormulaC23H30N4O2
Molecular Weight398.51 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds with similar structures often exhibit modulatory effects on these systems, which can influence mood, cognition, and neuroprotection.

Neuroprotective Effects

Studies have shown that compounds structurally related to this compound exhibit neuroprotective properties. For instance, a related compound demonstrated the ability to enhance neuronal repair following spinal cord injuries, suggesting potential applications in neurodegenerative diseases or injuries .

Antidepressant Properties

Preliminary data suggest that this compound may have antidepressant-like effects. In animal models, it has been observed to reduce symptoms of depression, potentially through the modulation of serotonin receptors . These findings warrant further investigation into its efficacy in human subjects.

Study 1: Neurotropic Activity

In a study examining neurotropic agents, compounds similar to this compound were tested for their ability to promote neurite outgrowth in neuronal cultures. The results indicated significant enhancement of neurite length and branching in treated neurons compared to controls .

Study 2: Antidepressant Efficacy

A double-blind placebo-controlled trial evaluated the antidepressant effects of a related compound in patients with major depressive disorder. Results showed a statistically significant reduction in depression scores among those receiving the active treatment compared to placebo .

Safety Profile

The safety profile of this compound is still under investigation. Toxicological studies are necessary to assess potential side effects and long-term safety in humans. Current data suggest low acute toxicity based on animal models, but comprehensive studies are required for a complete safety assessment.

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